molecular formula C11H14FNO B7976088 2-(Cyclobutylmethoxy)-3-fluoroaniline

2-(Cyclobutylmethoxy)-3-fluoroaniline

Cat. No.: B7976088
M. Wt: 195.23 g/mol
InChI Key: KAKYXSFTWWIPDN-UHFFFAOYSA-N
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Description

2-(Cyclobutylmethoxy)-3-fluoroaniline is a fluorinated aniline derivative featuring a cyclobutylmethoxy substituent at the ortho position relative to the amine group. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties, which arise from the combination of the electron-withdrawing fluorine atom and the bulky cyclobutylmethoxy group.

Properties

IUPAC Name

2-(cyclobutylmethoxy)-3-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-9-5-2-6-10(13)11(9)14-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKYXSFTWWIPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=C(C=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclobutylmethoxy)-3-fluoroaniline typically involves the reaction of 3-fluoroaniline with cyclobutylmethanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aromatic ring allows for various substitution reactions, including halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Conditions vary depending on the type of substitution but often involve catalysts or specific solvents to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(Cyclobutylmethoxy)-3-fluoroaniline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Cyclobutylmethoxy)-3-fluoroaniline exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural differences and molecular properties of 2-(Cyclobutylmethoxy)-3-fluoroaniline and its analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight CAS Number Key Properties/Applications
This compound Cyclobutylmethoxy, -NH₂, -F C₁₁H₁₄FNO 195.24 g/mol Not Provided Potential intermediate in drug synthesis
2-(Cyclopropylmethoxy)-3-fluoroaniline Cyclopropylmethoxy, -NH₂, -F C₁₀H₁₂FNO 181.21 g/mol 1369809-67-5 Commercial availability (BLD Pharm Ltd.)
4-[2-(Benzyloxy)-4-ethylphenoxy]-3-fluoroaniline Benzyloxy, ethylphenoxy, -NH₂, -F C₂₁H₂₀FNO₂ 337.39 g/mol 1403681-52-6 Synthetic intermediate in complex aryl ethers
3-Fluoro-4-(p-tolyloxy)aniline p-Tolyloxy, -NH₂, -F C₁₃H₁₂FNO 217.24 g/mol 83660-65-5 Studied for regioselective reactions
2-(Aminomethyl)-3-fluoroaniline -NH₂, -F, -CH₂NH₂ C₇H₉F₂N₂ 156.16 g/mol Not Provided Dual functional groups for coupling

Key Observations :

  • Electronic Effects : Electron-donating groups (EDGs) like methoxy or tolyloxy enhance nucleophilicity at the aromatic ring, whereas the cyclobutylmethoxy group may exhibit mixed electronic effects due to its alkyl nature .

Ir-Catalyzed C–H Borylation

In Ir-catalyzed borylation reactions, 3-fluoroaniline derivatives with EDGs (e.g., methoxy, methyl) yield mixtures of ortho-borylated products. For example, 3-fluoroaniline produces a 1:1 ratio of 2- and 6-borylated products due to competing steric and electronic factors . The cyclobutylmethoxy group, with its larger size, may further modulate regioselectivity by sterically hindering one ortho position, though this remains untested in the provided evidence.

Volatility and Analytical Detection

3-Fluoroaniline itself is volatile and detectable via headspace SPME-GC–MS, with linear detection ranges of 0.25–20 mg/mL . Bulkier derivatives like this compound are expected to exhibit reduced volatility, impacting their analysis and handling in synthetic workflows.

Physicochemical Properties and Stability

Solubility and Lipophilicity

  • The cyclobutylmethoxy group likely increases lipophilicity compared to smaller substituents (e.g., methoxy), enhancing membrane permeability in biological systems.
  • In contrast, polar groups like aminomethyl (in 2-(Aminomethyl)-3-fluoroaniline) improve aqueous solubility but may reduce stability in acidic conditions .

Thermal Stability

Compounds with aromatic ether linkages (e.g., benzyloxy or tolyloxy) demonstrate moderate thermal stability, as seen in their use as intermediates in high-temperature reactions . Cyclobutylmethoxy derivatives may exhibit similar stability, though ring strain in the cyclobutane moiety could lower decomposition temperatures.

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